molecular formula C11H12F3NO2 B8239833 5-Amino-2-ethyl-4-trifluoromethyl-benzoic acid methyl ester

5-Amino-2-ethyl-4-trifluoromethyl-benzoic acid methyl ester

Cat. No.: B8239833
M. Wt: 247.21 g/mol
InChI Key: HBYWMYJXAKOMIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-2-ethyl-4-trifluoromethyl-benzoic acid methyl ester is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of an amino group, an ethyl group, and a trifluoromethyl group attached to a benzoate core. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-ethyl-4-trifluoromethyl-benzoic acid methyl ester typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound, followed by reduction to introduce the amino group. The trifluoromethyl group can be introduced via radical trifluoromethylation, which involves the use of trifluoromethyl radicals generated under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the introduction of functional groups. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-ethyl-4-trifluoromethyl-benzoic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can revert these back to the amino form.

Scientific Research Applications

5-Amino-2-ethyl-4-trifluoromethyl-benzoic acid methyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-2-ethyl-4-trifluoromethyl-benzoic acid methyl ester involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The amino group may form hydrogen bonds with target molecules, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate
  • Ethyl 2-methyl-4-(trifluoromethyl)benzoate

Uniqueness

5-Amino-2-ethyl-4-trifluoromethyl-benzoic acid methyl ester is unique due to the specific arrangement of its functional groups. The presence of both an amino group and a trifluoromethyl group on the benzoate core imparts distinct chemical and physical properties, making it more reactive and versatile compared to similar compounds .

Properties

IUPAC Name

methyl 5-amino-2-ethyl-4-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO2/c1-3-6-4-8(11(12,13)14)9(15)5-7(6)10(16)17-2/h4-5H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBYWMYJXAKOMIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1C(=O)OC)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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